2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
CAS No.: 69026-42-2
Cat. No.: VC4242799
Molecular Formula: C16H15Cl2N3O3S
Molecular Weight: 400.27
* For research use only. Not for human or veterinary use.
![2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide - 69026-42-2](/images/structure/VC4242799.png)
Specification
CAS No. | 69026-42-2 |
---|---|
Molecular Formula | C16H15Cl2N3O3S |
Molecular Weight | 400.27 |
IUPAC Name | 1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Standard InChI | InChI=1S/C16H15Cl2N3O3S/c1-23-12-5-3-11(4-6-12)19-16(25)21-20-15(22)9-24-14-7-2-10(17)8-13(14)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25) |
Standard InChI Key | LNPBULPTWCKZSR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Introduction
2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide is a complex organic compound with a unique structure that includes a dichlorophenoxy group and a methoxyphenyl group. This compound falls within the categories of methoxybenzenes and substituted anilines, making it relevant in various fields of chemical research and application. Its molecular formula is C_{16}H_{16}Cl_{2}N_{2}O_{3}S, indicating a molecular weight of approximately 400.3 g/mol, as computed by PubChem .
Synthesis and Industrial Production
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Industrial methods may involve similar steps but are optimized for larger-scale production. The specific synthesis steps are not detailed in the available literature, but they generally involve the use of dichlorophenoxyacetic acid derivatives and carbamothioylating agents.
Biological Activities and Potential Applications
Research indicates that 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide exhibits various biological activities, particularly in medicinal chemistry. Interaction studies focus on how this compound interacts with biological targets, employing techniques such as NMR, FT-IR, and HRMS to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
The uniqueness of 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide lies in its specific arrangement of chlorine, methoxy, and thiourea functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, compounds like 1-[[2-(2,4-dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea have different reactivity profiles due to variations in their functional groups.
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